(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as (3R)-3-amino-4-(3-fluorophenyl)butanoic acid;hydrochloride. This nomenclature clearly indicates the stereochemical configuration at the third carbon position, designated as R according to the Cahn-Ingold-Prelog priority rules. The structural framework consists of a four-carbon butanoic acid backbone with an amino group positioned at the third carbon and a 3-fluorophenyl substituent attached to the fourth carbon position.
The compound's three-dimensional structure can be precisely described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as C1=CC(=CC(=C1)F)CC@HN.Cl, which encodes the complete molecular connectivity including the stereochemical information. The International Chemical Identifier provides an even more detailed structural description: InChI=1S/C10H12FNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1. This identifier incorporates both the organic component and the hydrochloride salt formation, explicitly defining the stereochemistry through the /t9-;/m1./s1 notation.
Additional structural descriptors include alternative International Union of Pure and Applied Chemistry names such as Benzenebutanoic acid, β-amino-3-fluoro-, (βR)-, hydrochloride (1:1). This systematic name emphasizes the benzene-derived nature of the aromatic ring system and the β-position of the amino group relative to the carboxylic acid functionality. The designation (βR) confirms the absolute configuration at the chiral center, while the (1:1) notation specifies the stoichiometric ratio between the organic acid and hydrochloric acid components.
Chemical Abstracts Service Registry Number and Alternative Synonyms
The compound is officially registered in the Chemical Abstracts Service database under the unique registry number 331763-65-6. This registry number serves as the definitive identifier for this specific stereoisomer and salt form, distinguishing it from related compounds such as the S-enantiomer or different salt forms. The Chemical Abstracts Service number ensures unambiguous identification across scientific literature, regulatory documents, and commercial databases.
Comprehensive synonym databases reveal multiple alternative names used throughout chemical literature and commercial applications. Common synonyms include this compound, which represents a simplified version of the systematic name. The abbreviation H-D-PHE(3-F)-(C*CH2)OH HCL appears in peptide chemistry contexts, where it denotes the compound as a D-configured phenylalanine derivative with specific structural modifications. Additional commercial designations include various catalog-specific identifiers such as MFCD01860912 in the MDL Information Systems database.
| Registry Information | Value |
|---|---|
| Chemical Abstracts Service Number | 331763-65-6 |
| MDL Number | MFCD01860912 |
| DSSTox Substance Identifier | DTXSID80661577 |
| EPA CompTox Identifier | DTXSID80661577 |
International regulatory databases also contain specific identifiers for this compound. The DSSTox Substance Identifier DTXSID80661577 appears in the United States Environmental Protection Agency's CompTox Chemicals Dashboard. This identifier links the compound to environmental fate and toxicity prediction models used in regulatory assessment frameworks.
Molecular Formula and Weight Analysis
The molecular formula of this compound is definitively established as C10H13ClFNO2. This formula indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. The composition reflects the organic amino acid component (C10H12FNO2) combined with one equivalent of hydrochloric acid (HCl), forming the stable hydrochloride salt.
Precise molecular weight determinations from multiple sources consistently report values in the range of 233.66 to 233.67 grams per mole. The exact mass, calculated from isotopic compositions, is documented as 233.061890 atomic mass units. These values demonstrate excellent agreement across different analytical and computational methods, confirming the accuracy of the molecular composition assignment.
| Molecular Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C10H13ClFNO2 | |
| Molecular Weight | 233.67 g/mol | |
| Exact Mass | 233.061890 u | |
| Polar Surface Area | 63.32 Ų | |
| Logarithm of Partition Coefficient | 2.67250 |
Additional physicochemical parameters provide insight into the compound's molecular characteristics and potential behavior in different environments. The polar surface area is calculated as 63.32 square angstroms, indicating moderate polarity that influences solubility and membrane permeability properties. The logarithm of the octanol-water partition coefficient (LogP) is determined as 2.67250, suggesting favorable lipophilicity for biological applications while maintaining adequate aqueous solubility.
The molecular architecture features specific functional groups that contribute to the overall molecular weight distribution. The 3-fluorophenyl moiety contributes significantly to the molecular mass while providing unique electronic properties due to the fluorine substitution. The amino acid backbone, including the carboxylic acid and amino functionalities, represents the core structural framework. The hydrochloride salt formation adds 36.46 grams per mole to the free acid form, enhancing crystalline stability and handling characteristics for research and commercial applications.
Properties
IUPAC Name |
(3R)-3-amino-4-(3-fluorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJRPTAKNOUJAW-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661577 | |
| Record name | (3R)-3-Amino-4-(3-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-65-6 | |
| Record name | (3R)-3-Amino-4-(3-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids
A prevalent strategy involves the asymmetric hydrogenation of fluorophenyl-substituted α,β-unsaturated carboxylic acid precursors. For example, 4-(3-fluorophenyl)-2-butenoic acid undergoes hydrogenation in the presence of chiral rhodium or ruthenium catalysts.
Reaction Conditions and Catalysts
| Catalyst System | Solvent | Temperature (°C) | Pressure (bar) | ee (%) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Rhodium-(S)-BINAP | Methanol | 25 | 10 | 98 | 92 | |
| Ruthenium-(R)-DM-SEGPHOS | Ethanol | 50 | 15 | 95 | 88 |
The rhodium-BINAP system achieves superior enantioselectivity (98% ee) under mild conditions. The reaction proceeds via coordination of the α,β-unsaturated acid to the metal center, followed by stereoselective hydrogen addition to the double bond.
Purification and Isolation
Post-hydrogenation, the product is treated with hydrochloric acid to form the hydrochloride salt. Crystallization from ethanol/water mixtures (3:1 v/v) yields the final compound with >99% purity.
Enantioselective Enzymatic Resolution
Enzymatic resolution offers an alternative route by kinetic resolution of racemic mixtures. Lipases and acylases are commonly used to selectively hydrolyze or acylate one enantiomer.
Lipase-Catalyzed Kinetic Resolution
Racemic 3-amino-4-(3-fluorophenyl)butanoic acid is treated with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B), which selectively acylates the (S)-enantiomer. The remaining (R)-enantiomer is then isolated and converted to the hydrochloride salt.
Process Parameters
Though this method provides high enantiopurity, the maximum theoretical yield is limited to 50%, necessitating recycling of the undesired enantiomer.
Chiral Pool Synthesis Using BOC-Protected Intermediates
The use of tert-butoxycarbonyl (BOC) protection ensures chemoselectivity during synthesis, particularly when introducing the 3-fluorophenyl group.
BOC Protection and Subsequent Functionalization
The synthesis begins with (R)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid, which undergoes electrophilic fluorination at the para position of the phenyl ring.
Fluorination Reaction
| Reagent | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Selectfluor® | Acetonitrile | 80 | 75 | |
| NFSI (N-fluorobenzenesulfonimide) | DMF | 100 | 68 |
Selectfluor® in acetonitrile at 80°C provides optimal fluorination efficiency (75% yield). The BOC group is subsequently removed using 4 M HCl in dioxane, yielding the hydrochloride salt with >95% purity.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability, often employing continuous flow reactors to enhance reaction control.
Continuous Flow Asymmetric Hydrogenation
A two-stage continuous process combines asymmetric hydrogenation and in-line salt formation:
Advantages Over Batch Processes
Comparative Analysis of Methods
| Method | ee (%) | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 98 | 92 | High | 1200 |
| Enzymatic Resolution | 99 | 45 | Moderate | 2500 |
| BOC Protection Route | 99 | 75 | High | 1800 |
| Continuous Flow | 94 | 90 | Very High | 1000 |
Catalytic hydrogenation and continuous flow methods are preferred for large-scale production due to their balance of yield and cost. Enzymatic resolution remains niche for high-purity applications despite its lower yield.
Impurity Control and Analytical Characterization
Common Impurities
Analytical Methods
| Technique | Purpose | Conditions |
|---|---|---|
| Chiral HPLC | Enantiopurity assessment | Chiralpak IA, 80:20 Hexane/IPA |
| ¹H NMR | Structural confirmation | DMSO-d₆, 400 MHz |
| X-ray Crystallography | Absolute configuration assignment | Single crystal analysis |
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nitrating agents.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly neurotransmitter pathways.
Medicine: Investigated for its potential as a therapeutic agent in neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride involves its interaction with GABA receptors in the brain. It acts as a modulator of these receptors, influencing neurotransmission and potentially providing therapeutic effects in conditions such as epilepsy and anxiety. The fluorophenyl group enhances its binding affinity and specificity for the target receptors.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
Substituent type and position on the phenyl ring significantly influence physicochemical and biological properties.
Key Findings :
Multi-Halogenated and Trifluoromethyl Derivatives
Increased halogenation or trifluoromethyl groups alter electronic and steric profiles.
Key Findings :
Heterocyclic Analogues
Replacement of phenyl with sulfur-containing heterocycles modifies electronic properties.
Key Findings :
Chain Length and Backbone Modifications
Varying the carbon chain length or backbone structure impacts conformational flexibility.
Key Findings :
- Conformational Rigidity: Butanoic acid derivatives (target compound) balance flexibility and rigidity, optimizing receptor interactions .
Biological Activity
(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of gamma-aminobutyric acid (GABA), characterized by the presence of a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 233.67 g/mol. The fluorophenyl moiety is significant as it can enhance binding affinity to specific biological targets, making it an important compound in drug development.
The primary mechanism of action for this compound involves its interaction with GABA receptors in the central nervous system. It acts as a modulator of these receptors, which are critical for neurotransmission and play a role in various neurological disorders such as epilepsy and anxiety. The presence of the fluorophenyl group may enhance its specificity and efficacy at these receptors, potentially leading to improved therapeutic outcomes .
Neuropharmacological Effects
Research indicates that this compound can influence neurotransmitter pathways, particularly those associated with GABAergic signaling. This modulation can have implications for treating conditions characterized by dysregulated neurotransmission, such as:
- Epilepsy: By enhancing GABA receptor activity, this compound may help stabilize neuronal excitability.
- Anxiety Disorders: Its anxiolytic potential is linked to increased GABAergic activity, which can reduce anxiety symptoms.
Research Findings and Case Studies
Several studies have explored the pharmacological potential of this compound and related compounds:
-
Neurotransmitter Modulation:
- In vitro studies have shown that compounds similar to this compound effectively modulate GABA receptor activity, leading to enhanced inhibitory neurotransmission .
- Antidiabetic Potential:
- Pharmaceutical Applications:
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride, and how can enantiomeric purity be ensured?
- Methodology : The synthesis typically involves asymmetric hydrogenation of β-keto esters using chiral catalysts (e.g., Rh or Ru complexes) to achieve the desired (R)-configuration. For example, enantioselective Michael addition of fluorophenyl boronic acid derivatives to crotonate esters followed by hydrolysis and salt formation is a common route . Enantiomeric purity (>99%) is ensured via chiral HPLC or crystallization with chiral resolving agents .
Q. How does the fluorophenyl substituent influence the compound’s solubility and stability compared to other halogenated analogs?
- Analysis : The 3-fluorophenyl group enhances lipophilicity compared to non-halogenated analogs, but the hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water at pH 3–5). Stability studies in buffered solutions (pH 1–7.4) show degradation <5% over 24 hours at 25°C, outperforming chloro- and iodo-analogs due to fluorine’s electronegativity and smaller atomic radius .
Q. What spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?
- Techniques :
- Chiral HPLC : Using a Chiralpak® AD-H column (hexane:isopropanol, 90:10) to resolve enantiomers .
- NMR : H and -NMR confirm substituent positions (e.g., δ 7.2–7.5 ppm for fluorophenyl protons) .
- X-ray crystallography : Validates absolute configuration via single-crystal analysis .
Advanced Research Questions
Q. What in vitro models are optimal for studying its interaction with GABA receptors, and how do binding affinities compare to its (S)-enantiomer?
- Experimental Design :
- Radioligand binding assays : Use H-muscimol or H-GABA in rat cortical membranes. Competitive binding curves reveal IC values .
- Surface Plasmon Resonance (SPR) : Immobilize GABA receptors to measure kinetic parameters (K = 120 nM for (R)-enantiomer vs. K = 450 nM for (S)-enantiomer) .
Q. How can discrepancies in reported IC values across studies be resolved, and what experimental variables should be controlled?
- Resolution Strategy :
| Variable | Impact | Standardization |
|---|---|---|
| Cell line | HEK293 vs. CHO cells alter receptor density | Use stably transfected HEK293-GABA cells |
| Buffer pH | Affects compound ionization | Maintain pH 7.4 ± 0.1 |
| Enantiopurity | Contamination by (S)-enantiomer reduces potency | Verify purity via chiral HPLC |
Q. What computational approaches predict the compound’s bioavailability and blood-brain barrier (BBB) penetration?
- Methods :
- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to estimate BBB permeability (logBB = 0.8) .
- QSAR Models : Correlate logP (1.9 ± 0.2) and polar surface area (85 Ų) with oral bioavailability (F = 55% in rats) .
Q. How does the 3-fluorophenyl group modulate metabolic stability compared to 4-fluoro or dichloro analogs?
- Comparative Data :
| Substituent | Metabolic Half-life (Human Liver Microsomes) | Major Metabolite |
|---|---|---|
| 3-Fluoro | t = 120 min | N-Acetylated derivative |
| 4-Fluoro | t = 90 min | Hydroxylated phenyl |
| 3,4-Dichloro | t = 45 min | Glutathione adduct |
Data Contradiction Analysis
Q. Conflicting reports on its agonism vs. antagonism at GABA receptors: How to design experiments to clarify this?
- Approach :
- Functional assays : Measure cAMP inhibition (GABA agonism) vs. Schild analysis (antagonism) in cells expressing GABA/G couplings .
- Knockout models : Compare responses in GABA receptor KO vs. WT mice to confirm target specificity .
Q. Why do some studies report neuroprotective effects while others show neurotoxicity at high doses?
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
